![molecular formula C7H6N2O2 B12631795 2-Methyl furo[3,2-d]pyrimidin-4-ol](/img/structure/B12631795.png)
2-Methyl furo[3,2-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl furo[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of furo[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system containing a furan ring and a pyrimidine ring, with a methyl group attached to the furan ring and a hydroxyl group at the 4-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl furo[3,2-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminofuran with an appropriate aldehyde or ketone can lead to the formation of the desired furo[3,2-d]pyrimidine scaffold. The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a catalyst, such as an acid or base, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reaction conditions and catalysts may vary to optimize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl furo[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can yield corresponding alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-Methyl furo[3,2-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of other valuable chemicals
Mécanisme D'action
The mechanism of action of 2-Methyl furo[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, thereby modulating various cellular processes. For example, it may inhibit protein kinases, which are essential enzymes involved in cell growth, differentiation, and metabolism . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparaison Avec Des Composés Similaires
2-Methyl furo[3,2-d]pyrimidin-4-ol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through inhibition of CDK2.
Pyrido[2,3-d]pyrimidine: Exhibits diverse biological activities, including anticancer and antimicrobial properties.
Quinazoline: Widely studied for its potential as a kinase inhibitor in cancer therapy.
Furo[2,3-d]pyrimidine: Similar to this compound but with different substitution patterns and biological activities
These compounds share similar structural features and biological activities, but each has unique properties that make it suitable for specific applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Propriétés
Formule moléculaire |
C7H6N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
2-methyl-3H-furo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2O2/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3H,1H3,(H,8,9,10) |
Clé InChI |
JMRWFQHUTGWTFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=O)N1)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


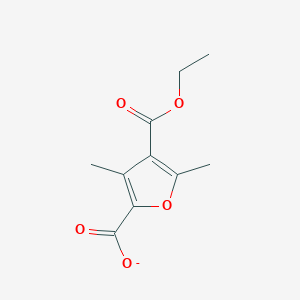
![methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12631715.png)
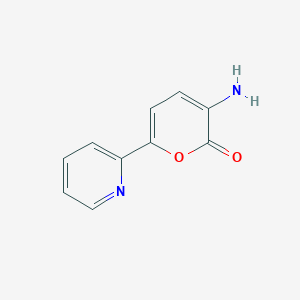

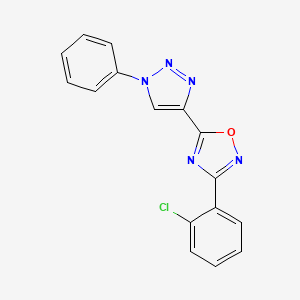
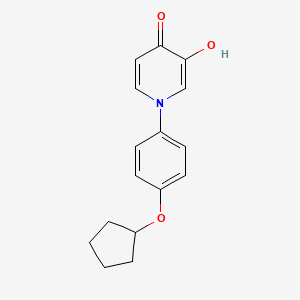
![1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene](/img/structure/B12631733.png)
![N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B12631752.png)

![N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide](/img/structure/B12631773.png)
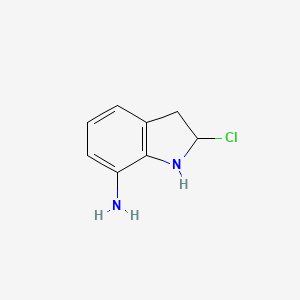

![6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12631790.png)
![2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-](/img/structure/B12631794.png)
